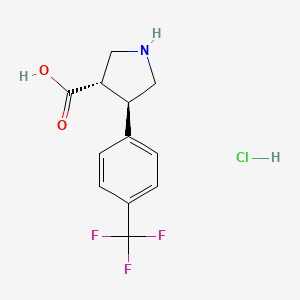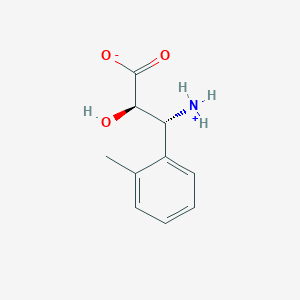
(2R)-2-azaniumyl-3-(2,4-dinitrophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-azaniumyl-3-(2,4-dinitrophenyl)propanoate is an organic compound that belongs to the class of dinitrophenols. This compound is characterized by the presence of a dinitrophenyl group attached to a propanoate backbone, with an azaniumyl group at the second carbon position. Dinitrophenols are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azaniumyl-3-(2,4-dinitrophenyl)propanoate typically involves the reaction of 2,4-dinitrophenol with an appropriate amino acid derivative. One common method involves the use of 2,4-dinitrophenylhydrazine as a starting material. The reaction is carried out in the presence of concentrated sulfuric acid, which acts as a catalyst. The mixture is then cooled, and the product is isolated through filtration and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-azaniumyl-3-(2,4-dinitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives and substituted phenylpropanoates .
Aplicaciones Científicas De Investigación
(2R)-2-azaniumyl-3-(2,4-dinitrophenyl)propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies of enzyme kinetics and protein interactions.
Mecanismo De Acción
The mechanism of action of (2R)-2-azaniumyl-3-(2,4-dinitrophenyl)propanoate involves its ability to uncouple oxidative phosphorylation in mitochondria. This leads to the disruption of ATP synthesis and an increase in reactive oxygen species (ROS) production. The compound targets mitochondrial proteins and pathways involved in energy metabolism, leading to cellular stress and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: A well-known uncoupler of oxidative phosphorylation.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitroanisole: An aromatic nitro compound with similar chemical properties.
Uniqueness
(2R)-2-azaniumyl-3-(2,4-dinitrophenyl)propanoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to selectively target mitochondrial pathways makes it a valuable compound for research in energy metabolism and cancer therapy .
Propiedades
IUPAC Name |
(2R)-2-azaniumyl-3-(2,4-dinitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c10-7(9(13)14)3-5-1-2-6(11(15)16)4-8(5)12(17)18/h1-2,4,7H,3,10H2,(H,13,14)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVUHQYJZJUDAM-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C[C@H](C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














